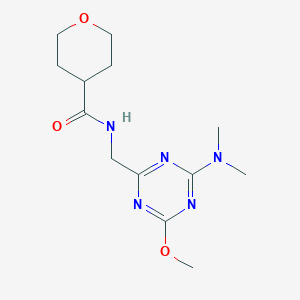
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide is a compound with a complex structure and significant potential in various scientific and industrial fields. As a member of the triazine family, it exhibits unique chemical properties that make it valuable in both research and practical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide involves multiple steps, typically starting with the synthesis of the triazine ring. The compound is then functionalized with the necessary substituents. Reaction conditions often involve organic solvents such as dichloromethane or toluene, with catalysts such as pyridine or triethylamine to facilitate the reactions.
Industrial Production Methods
On an industrial scale, the production of this compound might involve continuous flow synthesis to ensure consistency and efficiency. Techniques such as crystallization and distillation are employed to purify the final product, ensuring its suitability for various applications.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : This compound can undergo oxidation to introduce hydroxyl groups at specific positions on the triazine ring.
Reduction: : Reducing agents such as sodium borohydride can be used to selectively reduce functional groups within the molecule.
Substitution: : It can participate in nucleophilic substitution reactions, replacing one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Solvents: : Dichloromethane, toluene, ethanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used but generally include substituted triazines, alcohols, and amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for synthesizing other complex molecules. Its unique reactivity makes it a valuable tool in the development of new materials and chemical processes.
Biology
In biological research, it can be used as a reagent in biochemical assays or as a precursor in the synthesis of biologically active compounds.
Medicine
In medicine, it holds potential for the development of novel therapeutic agents. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, it can be used in the manufacture of specialty chemicals, agricultural products, and polymers. Its versatility makes it a valuable component in various manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide involves its ability to interact with specific molecular targets within cells. It can modulate the activity of enzymes or receptors, leading to changes in cellular processes. The exact pathways involved vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Unique Features
Compared to other triazine derivatives, this compound's unique combination of functional groups provides it with distinctive reactivity and selectivity. It is particularly noted for its stability and ability to participate in a wide range of chemical reactions.
Similar Compounds
4,6-dichloro-1,3,5-triazine: : Another triazine compound, but less reactive due to the absence of the dimethylamino and methoxy groups.
2,4,6-trimethoxy-1,3,5-triazine: : Similar in structure but different in reactivity due to the presence of multiple methoxy groups.
N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)tetrahydro-2H-pyran-4-carboxamide stands out due to its specific functionalization, which imparts unique properties and applications.
Propiedades
IUPAC Name |
N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]oxane-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O3/c1-18(2)12-15-10(16-13(17-12)20-3)8-14-11(19)9-4-6-21-7-5-9/h9H,4-8H2,1-3H3,(H,14,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDPHRCFNFWRNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)CNC(=O)C2CCOCC2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














